molecular formula C4O2 B14642384 Fumaryl CAS No. 51799-35-0

Fumaryl

Cat. No.: B14642384
CAS No.: 51799-35-0
M. Wt: 80.04 g/mol
InChI Key: QIQCZROILFZKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fumaryl, also known as this compound chloride, is a chemical compound with the formula ClCOCH=CHCOCl. It is a derivative of fumaric acid and is primarily used in organic synthesis. This compound chloride is a colorless to pale yellow liquid with a pungent odor and is known for its reactivity due to the presence of two acyl chloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fumaryl chloride can be synthesized through the reaction of fumaric acid with thionyl chloride or phosphorus pentachloride. The reaction typically involves heating fumaric acid with thionyl chloride, resulting in the formation of this compound chloride and sulfur dioxide as a byproduct. The reaction conditions include maintaining a temperature of around 80-90°C and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, this compound chloride is produced by the chlorination of maleic anhydride. This process involves the reaction of maleic anhydride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures, typically around 150-200°C, to ensure complete conversion of maleic anhydride to this compound chloride .

Chemical Reactions Analysis

Types of Reactions

Fumaryl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Fumaric acid and hydrochloric acid.

    Substitution: Amides and esters.

    Friedel-Crafts Acylation: Acylated aromatic compounds.

Scientific Research Applications

Fumaryl compounds have varied applications in organic chemistry, biomedical research, and material science. This compound chloride, in particular, serves as a precursor in synthesizing various compounds with antioxidant and pharmaceutical properties .

Scientific Research Applications

Synthesis of trans-diamide derivatives this compound chloride reacts with substituted anilines to produce new trans-diamide derivatives. These derivatives have potential biological activities, including antifungal and antioxidant properties .

Antioxidant Activity Trans-amides synthesized from this compound chloride have been investigated for their antioxidant properties using the DPPH method .

Pharmaceutical Precursor Amides, including trans-diamides derived from this compound chloride, are important in synthesizing pharmaceuticals like Valsartan, Lidocaine, and Bupivacaine .

Material Science this compound chloride is utilized in creating high molecular weight poly(propylene fumarate) . Poly(lactide-co-ethylene oxide fumarate) (PLEOF) is another material synthesized using this compound compounds .

Biomedical Research Applications

Targeting Mitochondrial Metabolism Research indicates that targeting mitochondrial metabolism, specifically using compounds like dihydroartemisinin (DHA) in combination with atovaquone, can be effective against malaria parasites .

Tyrosine Catabolism this compound acetoacetate hydrolase (FAH) is targeted for chemical modulation of tyrosine catabolism .

Drug Delivery Systems Superparamagnetic iron oxide nanoparticles, synthesized using this compound chloride, have potential uses in drug delivery and imaging .

Chemical Properties and Reactions

Acid Halide Building Block this compound chloride acts as an acid halide building block in various chemical syntheses .

Synthesis of Organofluorine Compounds this compound fluoride can be a starting material for synthesizing organofluorine compounds .

Other Applications

Agrochemicals and Pharmaceuticals this compound chloride is used in manufacturing agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of fumaryl chloride involves its reactivity with nucleophiles due to the presence of two acyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles such as water, amines, and alcohols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .

Comparison with Similar Compounds

Fumaryl chloride can be compared with other acyl chlorides such as acetyl chloride and benzoyl chloride. While all these compounds are reactive acylating agents, this compound chloride is unique due to the presence of a conjugated double bond, which can influence its reactivity and the types of products formed. Similar compounds include:

Q & A

Basic Research Questions

Q. What are the key chemical properties of fumaryl chloride that influence its reactivity in organic synthesis?

this compound chloride (C₄H₂Cl₂O₂) is a diacyl chloride derivative of fumaric acid, characterized by its trans-configuration and high electrophilicity. Its reactivity stems from the electron-withdrawing chlorine atoms, which enhance the electrophilicity of the carbonyl groups, making it prone to nucleophilic attack by alcohols, amines, and other bases. This property is critical in synthesizing mixed esters (e.g., aryl fumarates) via the Schotten-Baumann reaction, where it reacts with phenols or alcohols under alkaline conditions . Purification often involves fractional distillation (bp 158–160°C) to isolate the product from byproducts like maleic anhydride derivatives .

Q. What safety protocols are essential when handling this compound chloride in laboratory settings?

this compound chloride is corrosive and reacts violently with water, alcohols, and amines. Essential safety measures include:

  • Personal protective equipment (PPE): Chemical-resistant gloves (e.g., nitrile), protective eyewear (JIS T 8147-compliant goggles), and lab coats .
  • Ventilation: Use fume hoods to avoid inhalation of toxic vapors.
  • Storage: Keep in a cool, dry area, segregated from oxidizing agents and bases .
  • Spill management: Neutralize with inert materials like sand, followed by disposal as hazardous waste .

Q. How does this compound acetoacetate hydrolase (FAH) function in tyrosine metabolism, and what experimental models are used to study its role?

FAH catalyzes the hydrolysis of this compound acetoacetate to fumarate and acetoacetate, the final step in tyrosine degradation. In plants, FAH deficiency triggers programmed cell death (PCD), which can be studied using RNA-Seq to identify differentially expressed genes in FAH-knockout mutants. For example, Arabidopsis thaliana models reveal upregulation of senescence-associated genes (e.g., SAG12) and downregulation of stress-response pathways under FAH deficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in oxygen transport studies involving this compound crosslinked hemoglobin (Hb)?

In studies comparing oxygen transport in albumin- vs. Hb-transfused anemic models, contradictory CBF (cerebral blood flow) outcomes arise due to differences in oxygen affinity (P₅₀) and nitric oxide (NO) scavenging. To address this:

  • Control variables: Match hematocrit levels and colloid osmotic pressure between groups .
  • Statistical rigor: Use ANOVA to compare CBF and oxygen transport (CBF × arterial O₂ content) across cohorts, ensuring p-values <0.05 .
  • Mechanistic studies: Apply NO synthase inhibitors to isolate NO scavenging effects .

Q. What methodologies optimize the synthesis of this compound diketopiperazine (FDKP) microspheres for protein delivery?

FDKP microspheres are synthesized via solvent evaporation, with insulin loading efficiency enhanced using Box-Behnken design (BBD). Key parameters include:

  • Factors: Polymer-to-drug ratio, stirring speed, and emulsifier concentration.
  • Response surface methodology (RSM): To maximize encapsulation efficiency (>85%) and minimize burst release (<15% in 1 hour) .
  • Characterization: Dynamic light scattering (DLS) for particle size (target: 1–5 μm) and circular dichroism to confirm protein stability post-encapsulation .

Q. How do stereochemical variations in this compound derivatives impact their biological activity in metabolic pathways?

The trans-configuration of this compound chloride is critical for its role as a substrate in FAH-mediated hydrolysis. Cis-isomers (e.g., maleoyl derivatives) are not processed by FAH, leading to toxic accumulation of metabolites like succinyl acetone in tyrosinemia type I. Researchers use chiral HPLC and X-ray crystallography to compare binding affinities of isomers to FAH’s active site, revealing >100-fold selectivity for the trans-form .

Q. Contradiction Analysis in this compound Research

Q. Why do some studies report conflicting outcomes on this compound crosslinked Hb’s vasoactivity?

Discrepancies arise from variations in Hb’s oxygen affinity (P₅₀) and residual heme content. For instance:

  • Low P₅₀ (18 Torr): Reduces vasoconstriction by maintaining oxygen offloading in tissues .
  • High heme content (>5%): Enhances NO scavenging, exacerbating hypertension . Resolution: Standardize Hb purification (e.g., tangential flow filtration) and measure methemoglobin levels via UV-vis spectroscopy .

Properties

CAS No.

51799-35-0

Molecular Formula

C4O2

Molecular Weight

80.04 g/mol

InChI

InChI=1S/C4O2/c5-3-1-2-4-6

InChI Key

QIQCZROILFZKAT-UHFFFAOYSA-N

Canonical SMILES

C(=C=C=O)=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.